![molecular formula C11H11BrN4O4S B2505219 (5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034522-02-4](/img/structure/B2505219.png)
(5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
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Description
(5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H11BrN4O4S and its molecular weight is 375.2. The purity is usually 95%.
BenchChem offers high-quality (5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Researchers have explored its inhibitory effects against fungal strains, particularly those causing candidiasis in immunocompromised individuals. The absence of a two-component system (comprising “EC 2.7.13.3 Histidine kinase”) in humans makes it an attractive target for antimicrobial drug development .
Bioavailability Enhancement
The 1,2,4-triazole nucleus, present in this compound, is known to improve solubility and enhance pharmacokinetic and pharmacodynamic profiles of drugs. Investigating its bioavailability through molecular docking simulations can provide insights into its suitability for drug development .
Enzyme Inhibition Potential
Molecular docking studies reveal that this compound interacts favorably with the enzyme “EC 2.7.13.3 Histidine kinase.” It shows high affinity, mainly through van der Waals and π-bonds with water molecules and amino acid residues. Additionally, it exhibits potential inhibitory effects on enzymes such as cytidine deaminase, STAT transcription factor, alkaline phosphatase, CYP2C9, insulin, and others .
Structure–Reactivity Relationship
Employing computational methods, researchers have analyzed the solid-state crystal structure of this compound. Understanding its reactivity and structure–activity relationship is crucial for further applications .
Synthetic Chemistry and Material Science
The synthesis of this compound follows established methods. Its potential applications extend to material science, where it could serve as a building block for novel materials or functionalized surfaces .
Pharmacological Exploration
Beyond antimicrobial properties, consider exploring its potential as a nootropic, diuretic, or antituberculous agent. Investigate its interactions with other biological targets to uncover additional therapeutic avenues .
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O4S/c1-15-6-13-14-11(15)21(18,19)7-4-16(5-7)10(17)8-2-3-9(12)20-8/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRSIQJLOWVZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone |
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